RSV604 (R enantiomer)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

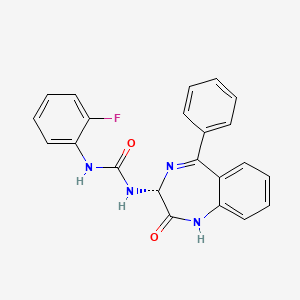

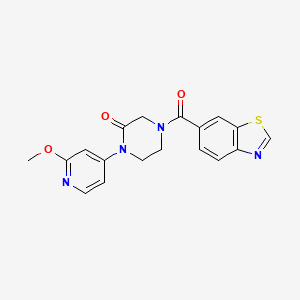

The molecular formula of RSV604 (R enantiomer) is C22H17FN4O2 and its molecular weight is 388.39 . The exact molecular structure is not provided in the available resources.Physical And Chemical Properties Analysis

RSV604 (R enantiomer) is a solid substance with a white to off-white color . It has a molecular weight of 388.39 and a molecular formula of C22H17FN4O2 .Aplicaciones Científicas De Investigación

1. Novel Inhibitor of Respiratory Syncytial Virus Replication

RSV604 has been identified as a novel benzodiazepine with significant anti-RSV activity. It is effective against various clinical isolates of both the A and B subtypes of the respiratory syncytial virus (RSV). Additionally, RSV604 has a low rate of resistance development, presenting a novel mechanism of action for anti-RSV compounds (Chapman et al., 2007).

2. Mechanism of Action as an RSV Inhibitor

RSV604 demonstrates its efficacy by binding directly to the RSV nucleoprotein (N), which is crucial for virus assembly and replication. This binding was unaffected by resistance mutations in the N protein. Furthermore, RSV604 exhibits dual modes of action in inhibiting both RSV RNA synthesis and the infectivity of released viruses (Challa et al., 2014).

3. Clinical Candidate for Anti-RSV Activity

RSV604 was selected as a clinical candidate due to its potent anti-RSV activity and favorable pharmacokinetic profile. Notably, the antiviral activity of 1,4-benzodiazepines, like RSV604, is mainly attributed to the S-enantiomer, while the R-enantiomers are generally less active against RSV. This highlights the specific role of the R-enantiomer in the activity of RSV604 (Henderson et al., 2007).

Mecanismo De Acción

RSV604 (R enantiomer) inhibits the replication of RSV by binding directly to the N protein of the virus . This binding is not affected by RSV604 resistance mutations in the N protein . RSV604 has two different mechanisms of action in HeLa cells, inhibiting both RSV RNA synthesis and the infectivity of the released virus .

Safety and Hazards

Propiedades

IUPAC Name |

1-(2-fluorophenyl)-3-[(3R)-2-oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-3-yl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17FN4O2/c23-16-11-5-7-13-18(16)25-22(29)27-20-21(28)24-17-12-6-4-10-15(17)19(26-20)14-8-2-1-3-9-14/h1-13,20H,(H,24,28)(H2,25,27,29)/t20-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTPVBMVUENFFLL-FQEVSTJZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(C(=O)NC3=CC=CC=C32)NC(=O)NC4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=N[C@H](C(=O)NC3=CC=CC=C32)NC(=O)NC4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17FN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2E)-N-{1-[6-(2-fluorophenyl)pyridazin-3-yl]pyrrolidin-3-yl}-2-methyl-3-phenylacrylamide](/img/structure/B2979460.png)

![N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2979461.png)

![2-((2-ethylphenyl)amino)-2-oxoethyl 4-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)butanoate](/img/structure/B2979468.png)

![5-{[(2-Methylbenzyl)sulfonyl]methyl}-2-furoic acid](/img/structure/B2979471.png)

![ethyl 2-{[3-({[2-(trifluoromethyl)phenyl]sulfonyl}amino)-1H-1,2,4-triazol-5-yl]sulfanyl}acetate](/img/structure/B2979473.png)

![3-({4-[(4-benzylpiperidin-1-yl)carbonyl]piperidin-1-yl}methyl)-1-ethyl-2-methyl-1H-indole](/img/structure/B2979474.png)

![1-Acetyl-4-[(4-propoxynaphthyl)sulfonyl]piperazine](/img/structure/B2979480.png)